molecular formula C16H12N4O B056666 1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1080025-88-2

1-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B056666
CAS No.: 1080025-88-2
M. Wt: 276.29 g/mol
InChI Key: UPLQVGQBBPIDLQ-UHFFFAOYSA-N
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Description

1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is a compound that combines the structural features of indole and benzotriazole Indole is a significant heterocyclic system found in many natural products and drugs, while benzotriazole is known for its applications in corrosion inhibition and as a building block in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole typically involves the reaction of indole derivatives with benzotriazole derivatives. One common method is the acylation of 1H-indole-3-carbaldehyde with benzotriazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The benzotriazole moiety can enhance the compound’s stability and bioavailability. The combined effects of these moieties contribute to the compound’s biological activity and therapeutic potential .

Comparison with Similar Compounds

Uniqueness: 1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole is unique due to its combined structural features of indole and benzotriazole, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c21-16(20-15-8-4-3-7-14(15)18-19-20)9-11-10-17-13-6-2-1-5-12(11)13/h1-8,10,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLQVGQBBPIDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)N3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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